Product packaging for o-Phenylphenol potassium salt(Cat. No.:CAS No. 13707-65-8)

o-Phenylphenol potassium salt

Cat. No.: B082265
CAS No.: 13707-65-8
M. Wt: 209.30 g/mol
InChI Key: LEUKGHVZJCKWMI-UHFFFAOYSA-N
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Description

o-Phenylphenol potassium salt is the potassium salt of ortho-phenylphenol (OPP), a biphenyl compound valued for its potent antimicrobial properties . This white, water-soluble crystalline powder is synthesized through the neutralization of o-phenylphenol with potassium hydroxide . Its primary research and industrial applications stem from its function as a fungicide and disinfectant . It has been historically used in agricultural post-harvest treatments, particularly for waxing citrus fruits, and as a general surface disinfectant in various settings, including farms, food processing plants, and laboratories . The compound's mode of action is attributed to its ability to disrupt microbial cell walls, effectively inhibiting the growth of bacteria, mold, and yeast . The toxicological profile is well-documented; while acute oral and dermal toxicity is low in experimental animals, the sodium and potassium salts are considered corrosive to skin and mucous membranes . A key area of toxicological research involves its effects on the rat urinary bladder, where high doses can lead to hyperplasia and tumors via a nongenotoxic, species-specific mechanism influenced by urinary pH . It is important to note that this mechanism is not observed in mice, hamsters, guinea pigs, or dogs . Furthermore, extensive studies have not indicated estrogen-like or other endocrine effects in mammals . Please be aware that this product is provided For Research Use Only (RUO) and is strictly intended for controlled laboratory research. It is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10KO B082265 o-Phenylphenol potassium salt CAS No. 13707-65-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

13707-65-8

Molecular Formula

C12H10KO

Molecular Weight

209.30 g/mol

IUPAC Name

potassium;2-phenylphenolate

InChI

InChI=1S/C12H10O.K/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9,13H;

InChI Key

LEUKGHVZJCKWMI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2[O-].[K+]

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=CC=C2[O-].[K+]

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2O.[K]

Other CAS No.

13707-65-8

Pictograms

Corrosive; Irritant

Origin of Product

United States

Synthetic Methodologies and Chemical Reaction Pathways for O Phenylphenol Potassium Salt

Precursor Synthesis of o-Phenylphenol

The principal route for synthesizing o-phenylphenol involves the catalytic dehydrogenation of specific precursors, namely cyclohexanone dimers or o-cyclohexylphenol google.comresearchgate.netaskfilo.comnih.gov.

The synthesis begins with the condensation of cyclohexanone, which yields dimers such as 2-(1-cyclohexenyl)cyclohexanone researchgate.netnih.gov. These dimers, along with o-cyclohexylphenol, serve as the primary feedstock for the subsequent dehydrogenation step, which converts the cyclic structures into the aromatic o-phenylphenol.

The catalytic dehydrogenation is most effectively achieved using noble metal-based catalysts, with platinum (Pt) being a key component askfilo.com. Research has identified Pt-alkali-γ-Al2O3 as a highly suitable catalyst for the dehydrogenation of o-cyclohexylphenol chemicalbook.com. Catalysts are often formulated by supporting platinum on a carrier, such as activated carbon (Pt/C) or alumina (B75360) (Pt/γ-Al2O3) google.comtandfonline.com.

Further optimization involves the inclusion of other platinum-group metals. For instance, the addition of iridium (Ir) as a co-catalyst to the platinum on a γ-alumina or silica-alumina support has been shown to prevent reductions in activity and selectivity, thereby extending the catalyst's operational life google.com. Assembled Pt-K-Ce/γ-Al2O3 catalysts have also been investigated to enhance performance researchgate.net. While platinum and palladium are common, other noble metals like ruthenium (Ru) are also utilized askfilo.com.

These alkali modifiers function by altering the acidic and basic properties of the catalyst surface. For example, modifying a Pt/C catalyst with an alkali metal carbonate, such as potassium carbonate, helps to inhibit the acidic centers on the carbon support. This suppression of acidity minimizes the decomposition of the cyclohexanone dimer feedstock, a common side reaction, and provides the necessary alkaline conditions that favor the formation of o-phenylphenol, leading to a marked improvement in catalyst selectivity tandfonline.comresearchgate.net. The use of alkali metal salts of sulfur-oxygen acids has also been shown to increase selectivity and prolong the service life of platinum and palladium catalysts gauthmath.com.

Table 1: Effect of Alkali Promoters on Pt/γ-Al2O3 Catalyst Performance
PromoterEffect on Acidity/BasicityImpact on SelectivityReference
Potassium (K)Decreased acidity and basicityProhibited byproduct formation, improving OPP selectivity researchgate.net
Sodium/Potassium OxidesProvides alkaline conditionsEnhances selectivity and prolongs catalyst life google.com
Alkali Metal CarbonatesInhibits acidic centers on supportGreatly improves catalyst selectivity by preventing raw material decomposition tandfonline.com

The catalytic dehydrogenation is typically conducted in the vapor phase under controlled temperature and pressure google.com. The reaction temperature is a critical parameter and is generally maintained within a range of 290°C to 420°C researchgate.netgoogle.com. Specific processes have optimized this range to between 320°C and 400°C, with pressures from 0.6 to 2 MPa tandfonline.com. Another study identified optimal conditions at 355°C in a hydrogen-free environment researchgate.net.

The feed rate of the reactants, often expressed as liquid hourly space velocity (LHSV), is another key parameter. One process describes supplying the o-cyclohexylphenol or cyclohexanone dimer condensate along with gaseous hydrogen at an LHSV of 0.1 to 1.5 times the catalyst volume google.com. To maintain catalyst activity over time, the reaction temperature may be elevated stepwise or continuously as the reaction progresses google.com.

Table 2: Reported Vapor-Phase Reaction Parameters for o-Phenylphenol Synthesis
ParameterValueCatalyst SystemReference
Temperature300 - 420°CPt-Ir-Alkali metal oxide/γ-Alumina google.com
Temperature290 - 310°CCopper/magnesia or Palladium-molecular sieve researchgate.net
Temperature320 - 400°CPt/C modified with alkali metal carbonate tandfonline.com
Pressure0.6 - 2 MPaPt/C modified with alkali metal carbonate tandfonline.com
Temperature330°CCu/Ni/Mg/Al hydrotalcite-like precursors mdpi.com
LHSV0.48 h⁻¹Assembled Pt-K-Ce/γ-Al2O3 researchgate.net

While the catalytic dehydrogenation of cyclohexanone derivatives is the primary industrial method, other synthetic pathways exist. One notable alternative route involves the recovery of o-phenylphenol as a by-product during the production of phenol (B47542) through the alkali hydrolysis of chlorobenzene google.com.

Furthermore, research has explored the use of non-noble metal catalysts as a more cost-effective alternative to platinum-group metals. Catalytic systems based on copper, such as Cu/Ni/Mg/Al and Cu/Mg/Al/Zr, have been developed for the dehydrogenation of 2-(1-cyclohexenyl) cyclohexanone mdpi.com. Catalysts like copper/magnesia and palladium-containing molecular sieves have also been employed for this transformation researchgate.net.

Catalytic Dehydrogenation of Cyclohexanone Dimers and o-Cyclohexylphenol

Conversion Mechanisms to o-Phenylphenol Potassium Salt

The conversion of o-phenylphenol to its potassium salt is achieved through a direct acid-base neutralization reaction askfilo.comgauthmath.comchegg.com. O-phenylphenol, like other phenols, is a weak acid due to the hydroxyl group attached to the aromatic ring. This acidic proton can be readily removed by a strong base.

The mechanism involves the reaction of o-phenylphenol with a potassium base, most commonly potassium hydroxide (KOH). In this reaction, the hydroxide ion (OH⁻) from KOH acts as a Brønsted-Lowry base, accepting the proton (H⁺) from the hydroxyl group of o-phenylphenol. This results in the formation of the o-phenylphenolate anion (the conjugate base) and a molecule of water askfilo.comgauthmath.com. The positively charged potassium ion (K⁺) then forms an ionic bond with the negatively charged o-phenylphenolate anion, yielding the final product, this compound researchgate.nettandfonline.comnih.gov.

The reaction is typically carried out in a suitable solvent, and the resulting salt can be isolated by evaporating the solvent chemicalbook.com.

Direct Salification Processes via Alkali Hydroxides (e.g., KOH)

The most straightforward and widely employed method for synthesizing this compound is through the direct reaction of o-phenylphenol with potassium hydroxide (KOH). This process, known as salification, involves the deprotonation of the phenolic hydroxyl group by the hydroxide ion.

The reaction is typically carried out in a suitable solvent that can dissolve both the o-phenylphenol and potassium hydroxide. The choice of solvent is critical and can influence the reaction rate, yield, and purity of the final product. While water can be used, organic solvents are also employed to facilitate the reaction and subsequent isolation of the salt. The stoichiometry of the reaction is a simple 1:1 molar ratio of o-phenylphenol to potassium hydroxide.

Reaction Parameters and Their Influence:

ParameterInfluence on the ReactionTypical Conditions
Temperature Affects the rate of reaction and solubility of reactants. Elevated temperatures can speed up the reaction but may also lead to side reactions or degradation if too high.Often performed at moderately elevated temperatures to ensure complete reaction.
Solvent Influences the solubility of reactants and the ease of product isolation.Water, ethanol, or other polar solvents.
Stoichiometry A slight excess of either reactant can be used to drive the reaction to completion, but a near 1:1 molar ratio is standard.Equimolar amounts of o-phenylphenol and potassium hydroxide.
Purity of Reactants The purity of the starting materials directly impacts the purity of the final salt.High-purity o-phenylphenol and potassium hydroxide are preferred for applications requiring a high-grade product.

Upon completion of the reaction, the this compound is typically isolated by crystallization, followed by filtration and drying. The final product is a stable, water-soluble salt.

Investigations into "In Situ" Formation during Complex Reactions

Beyond its direct synthesis, this compound can also be formed "in situ" during more complex chemical transformations, particularly in catalytic processes for the synthesis of o-phenylphenol itself. In these reactions, potassium-containing compounds are often used as promoters or modifiers for the primary catalyst.

For instance, in the dehydrogenation of cyclohexanone dimer to produce o-phenylphenol, catalysts are frequently promoted with alkali metal salts, including potassium salts. The addition of a potassium salt, such as potassium carbonate or potassium sulfate (B86663), to the catalyst support can lead to the in-situ formation of this compound on the catalyst surface as the o-phenylphenol is produced. This in-situ generated salt is believed to play a crucial role in enhancing the catalyst's activity, selectivity, and stability.

Comparative Analysis of Salt Formation Efficiencies

The efficiency of salt formation is influenced by the properties of the alkali metal hydroxide used. While direct comparative studies on the formation efficiency of different o-phenylphenoxide salts are not extensively documented in publicly available literature, some general principles of inorganic chemistry can provide insights.

The basicity of alkali metal hydroxides increases down the group in the periodic table (LiOH < NaOH < KOH < RbOH < CsOH). This trend suggests that potassium hydroxide is a stronger base than sodium hydroxide and would therefore be expected to react more readily and completely with the weakly acidic o-phenylphenol.

Factors Influencing the Choice of Alkali Metal:

Alkali MetalBasicityCost and AvailabilitySolubility of Salt
Sodium (Na)Lower than KGenerally lower cost and widely availableSodium o-phenylphenate is highly soluble in water.
Potassium (K) Higher than Na Generally higher cost than Na compoundsPotassium o-phenylphenate is also highly soluble in water.

While the higher basicity of potassium hydroxide may offer a kinetic advantage, the choice between sodium and potassium hydroxides in an industrial setting is often dictated by economic factors, including the cost and availability of the raw materials, as well as the specific requirements of the final application.

Principles of Sustainable Synthesis and Process Intensification in this compound Production

In recent years, the chemical industry has placed a growing emphasis on sustainable manufacturing practices and process intensification to reduce environmental impact and improve economic viability. These principles are highly relevant to the production of this compound.

Sustainable Synthesis (Green Chemistry) Approaches:

The application of green chemistry principles to the synthesis of this compound focuses on several key areas:

Atom Economy: The direct salification reaction has a high atom economy, as all the atoms of the reactants are incorporated into the final product and water.

Use of Safer Solvents: Research into the use of greener solvents, such as water or bio-derived solvents, can reduce the environmental footprint of the process mgesjournals.com. Avoiding the use of volatile organic compounds (VOCs) is a primary goal.

Energy Efficiency: Optimizing reaction conditions, such as temperature and pressure, can significantly reduce energy consumption purkh.com. The use of efficient heating and mixing technologies can also contribute to a more sustainable process.

Waste Reduction: Minimizing the formation of byproducts and developing efficient methods for product isolation and purification are crucial for waste reduction.

Process Intensification Strategies:

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. For the production of this compound, several strategies can be considered:

Continuous Flow Reactors: Shifting from traditional batch reactors to continuous flow systems can offer numerous advantages, including improved heat and mass transfer, better process control, and increased safety nih.goveuropa.eu. Continuous flow synthesis can lead to higher yields and purity in shorter reaction times.

Microreactors: The use of microreactors can further enhance the benefits of continuous flow processing, offering extremely high surface-area-to-volume ratios for rapid heat and mass transfer.

Integrated Processes: Combining the synthesis of o-phenylphenol and its subsequent conversion to the potassium salt in a single, integrated process could streamline production and reduce waste.

By embracing the principles of sustainable synthesis and process intensification, the production of this compound can be made more environmentally friendly, economically competitive, and safer.

Advanced Spectroscopic and Analytical Characterization of O Phenylphenol Potassium Salt

Spectroscopic Techniques for Molecular and Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of chemical compounds. By examining the interaction of electromagnetic radiation with the o-phenylphenol potassium salt, detailed information about its molecular vibrations, electronic structure, and the chemical environment of its constituent atoms can be obtained.

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The formation of the potassium salt from o-phenylphenol induces significant and characteristic changes in the vibrational spectrum. The most notable change is the disappearance of the broad O-H stretching band, typically observed between 3200 and 3600 cm⁻¹ in the infrared (IR) spectrum of the parent phenol (B47542). This is a direct consequence of the deprotonation of the hydroxyl group.

Concurrently, the C-O stretching vibration is altered. In o-phenylphenol, this band appears around 1200 cm⁻¹. Upon formation of the phenoxide, the C-O bond gains more double-bond character due to resonance, causing a shift in its stretching frequency. The aromatic C-H and C=C stretching and bending vibrations are also subtly affected by the change in the electronic distribution within the aromatic rings upon salt formation.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in the Raman spectrum of the parent phenol, its disappearance is still a key indicator of salt formation. The symmetric vibrations of the biphenyl (B1667301) ring system are often strong in the Raman spectrum and can provide information about the conformational arrangement of the phenyl rings.

Table 1: Key Vibrational Band Assignments for o-Phenylphenol and its Potassium Salt

Vibrational Modeo-Phenylphenol (Approx. Wavenumber, cm⁻¹)This compound (Approx. Wavenumber, cm⁻¹)Comment
O-H Stretch~3400 (broad)AbsentDisappearance confirms deprotonation.
Aromatic C-H Stretch3030-30603030-3060Largely unaffected.
Aromatic C=C Stretch1450-16001450-1600 (with slight shifts)Ring vibrations are sensitive to electronic changes.
C-O Stretch~1211Shifted (~1250-1290)Indicates change in C-O bond order upon phenoxide formation.
Out-of-Plane C-H Bend~750~750Characteristic of ortho-disubstituted benzene (B151609).

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. In ¹H NMR, the resonance of the phenolic proton in o-phenylphenol, which is typically found downfield, is absent in the spectrum of the potassium salt. The chemical shifts of the aromatic protons are also affected. The formation of the negatively charged phenoxide enhances the electron-donating capacity of the oxygen atom, leading to increased electron density in the aromatic rings (particularly at the ortho and para positions relative to the oxygen). This increased shielding generally causes an upfield shift (to lower ppm values) of the aromatic proton signals compared to the parent phenol.

Similarly, in ¹³C NMR spectroscopy, the carbon atom directly attached to the oxygen (C-O) experiences a significant downfield shift upon deprotonation due to the direct influence of the negative charge. Conversely, the other aromatic carbons, particularly those ortho and para to the oxygen, experience an upfield shift due to increased electron density from resonance effects.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in a suitable solvent like DMSO-d₆

Nucleuso-Phenylphenol (Approx. δ, ppm)This compound (Approx. δ, ppm)Comment
¹H (OH)~9.5AbsentConfirms loss of acidic proton.
¹H (Aromatic)6.8 - 7.66.5 - 7.5General upfield shift due to increased shielding.
¹³C (C-O)~155~160-165Downfield shift of the carbon attached to oxygen.
¹³C (Aromatic)115 - 140110 - 145 (with shifts)Shifts reflect changes in electron distribution.

High-resolution mass spectrometry provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₂H₉OK), HRMS can confirm the precise molecular mass of the anion [C₁₂H₉O]⁻ or the intact salt in certain ionization modes.

The theoretical exact mass of the o-phenylphenoxide anion is calculated to be 169.0653 Da. HRMS analysis would be expected to yield a measured mass that agrees with this theoretical value to within a few parts per million (ppm), thereby confirming the elemental composition of C₁₂H₉O. The mass of the potassium cation (³⁹K) is 38.9637 Da. Depending on the ionization technique, clusters or adducts involving the potassium ion might also be observed. The mass spectrum of the parent compound, o-phenylphenol, shows a molecular ion at m/z 170, and its fragmentation pattern can serve as a reference. ucdavis.edu

Table 3: High-Resolution Mass Data for o-Phenylphenoxide Anion

SpeciesElemental FormulaTheoretical Exact Mass (Da)
o-Phenylphenoxide Anion[C₁₂H₉O]⁻169.0653
Potassium Cation[³⁹K]⁺38.9637

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The aromatic rings of o-phenylphenol contain π-electron systems that give rise to characteristic absorption bands. The primary transitions are typically π → π* transitions.

The formation of the potassium salt and the resulting phenoxide ion leads to a noticeable change in the UV-Vis spectrum. The presence of the non-bonding electrons on the negatively charged oxygen atom allows for n → π* transitions and also enhances the delocalization of the π system through resonance. This increased conjugation and the electron-donating effect of the O⁻ group typically result in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorbance intensity) compared to the parent o-phenylphenol. This phenomenon is well-documented for phenols and their conjugate bases.

Chromatographic Separation and Highly Sensitive Detection Methodologies

Chromatographic techniques are essential for separating components of a mixture and for quantification. Due to the properties of this compound, specific approaches are required for its analysis.

This compound is a non-volatile ionic compound and, therefore, cannot be directly analyzed by gas chromatography. However, GC is a widely used and powerful technique for the analysis of the parent compound, o-phenylphenol. nih.govresearchgate.net To analyze the salt using GC, a sample preparation step is required. This typically involves acidifying the sample to convert the potassium salt back to the volatile o-phenylphenol, followed by extraction into an organic solvent.

Once converted and extracted, the o-phenylphenol can be readily analyzed on a capillary GC column, often one with a non-polar or mid-polarity stationary phase. epa.gov Detection can be achieved using a Flame Ionization Detector (FID) for general-purpose quantification or a Mass Spectrometer (MS) for more selective and sensitive detection. nih.govsigmaaldrich.com GC-MS provides both retention time data for identification and mass spectral data for confirmation of the analyte's identity. For enhanced sensitivity, especially in complex matrices, derivatization of the o-phenylphenol to a less polar and more volatile derivative (e.g., by methylation or silylation) can be performed prior to GC analysis. epa.gov

Table 4: Typical Gas Chromatography Parameters for o-Phenylphenol Analysis

ParameterTypical Condition
Analytical TechniqueGas Chromatography-Mass Spectrometry (GC-MS)
Sample PreparationAcidification of salt, followed by liquid-liquid extraction.
ColumnDB-5MS or similar fused-silica capillary column.
Injector Temperature~250 °C
Oven ProgramTemperature gradient (e.g., 100 °C to 280 °C)
DetectorMass Spectrometer (MS) or Flame Ionization Detector (FID)
MS ModeScan or Selected Ion Monitoring (SIM) for higher sensitivity.

Gas Chromatography (GC) Coupled with Advanced Detectors

Mass Spectrometric Detection (MSD) for Compound Identification

Mass Spectrometric Detection (MSD), particularly when coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is an indispensable tool for the definitive identification and quantification of o-Phenylphenol (OPP) and its salt form.

In a typical LC-MS analysis of this compound, the compound would be separated on an HPLC column and then introduced into the mass spectrometer. Using a technique like electrospray ionization (ESI), typically in negative ion mode, the o-phenylphenate anion would be generated. The mass spectrometer would then measure the mass-to-charge ratio (m/z) of this ion. The parent compound, o-Phenylphenol (C12H10O), has a molecular weight of 170.2 g/mol . fao.org The deprotonated molecule, or o-phenylphenate anion [C12H9O]-, would therefore exhibit a prominent signal at an m/z of 169.

Further structural confirmation is achieved through tandem mass spectrometry (MS/MS). In this technique, the precursor ion (m/z 169) is isolated and subjected to collision-induced dissociation (CID), causing it to fragment. The resulting product ions are characteristic of the molecule's structure. For instance, fragmentation of the o-phenylphenate anion can yield specific product ions that help confirm its identity. researchgate.net

GC-MS is also widely used, though it typically requires a derivatization step to make the polar o-Phenylphenol more volatile. nih.govnih.gov For example, OPP can be converted into its trimethylsilyl (B98337) (TMS) ether or pentafluorobenzoyl ester derivative before analysis. nih.govfao.org This approach allows for excellent chromatographic separation and provides characteristic mass spectra for identification. A sensitive GC-MS method was developed to quantify total OPP in human urine by derivatizing it to the pentafluorobenzoyl ester, which was then analyzed using negative-ion chemical ionization. nih.gov

The table below summarizes typical mass spectrometric data used for the identification of o-Phenylphenol.

TechniqueIonization ModePrecursor Ion (m/z)Key Product Ions (m/z)Reference
LC-MS/MSESI (-)169 ([M-H]⁻)Data not specified nih.gov
GC-MS (as TMS ether)EI (+)242 (M⁺)227, 170, 141 fao.org
GC-MS (as PFB ester)NCI (-)364 (M⁻)169, 141 nih.gov

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of o-Phenylphenol (OPP) from various matrices, including agricultural products and environmental samples. uzh.chnih.gov The method's versatility is enhanced by the availability of multiple detection modes, each offering distinct advantages in terms of sensitivity and selectivity. For this compound, HPLC separates the o-phenylphenate anion from other components in the sample prior to detection.

Typically, reversed-phase HPLC is employed, using a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water. uzh.chresearchgate.net This setup allows for the efficient separation of OPP from related phenolic compounds and matrix interferences. A validated method for determining OPP in workplace air utilizes a mobile phase of acetonitrile and water on a C18 column, followed by Diode Array Detection (DAD). uzh.ch

HPLC Method Parameters for o-Phenylphenol Analysis
ParameterCondition 1Condition 2
ColumnC18C18
Mobile PhaseAcetonitrile/WaterMethanol/Water (70:30)
DetectionDiode Array (DAD)Fluorescence (FLD)
ApplicationWorkplace Air SamplesFruit Samples
Reference uzh.ch researchgate.net
Fluorescence Detection (FLD) for Enhanced Sensitivity

For applications requiring high sensitivity, Fluorescence Detection (FLD) is often the preferred method for quantifying o-Phenylphenol. researchgate.net Phenolic compounds like OPP are naturally fluorescent, absorbing light at a specific excitation wavelength and emitting it at a longer emission wavelength. This property allows for highly sensitive and selective detection, as few compounds in a complex matrix will fluoresce under the same conditions.

Several studies have demonstrated the utility of HPLC-FLD for the determination of OPP residues in citrus fruits and other samples. nih.govresearchgate.netrsc.org The method typically involves setting the fluorescence detector to an excitation wavelength (λEx) of around 285 nm and an emission wavelength (λEm) of approximately 340 nm. researchgate.net This approach provides significantly lower limits of detection (LOD) compared to standard UV-Vis or DAD detection. For instance, an HPLC-FLD method for fungicides in apples and oranges reported an LOD of 0.005 ppm for OPP. researchgate.net Another method for aqueous samples achieved an even lower LOD of 0.1 µg/L after a pre-concentration step. rsc.org

Electrochemical Detection for Redox-Active Species

Electrochemical Detection (ECD) offers another highly sensitive and selective alternative for the analysis of redox-active compounds like o-Phenylphenol. This technique measures the current generated by the oxidation or reduction of the analyte at the surface of an electrode as it elutes from the HPLC column. The phenolic hydroxyl group in o-Phenylphenol is readily oxidizable, making it an excellent candidate for ECD.

While specific HPLC-ECD applications for this compound are less common in recent literature, the principles of detecting potassium ions and phenolic compounds electrochemically are well-established. mdpi.comresearchgate.net An electrochemical sensor can be designed to detect the potassium ion (K+) or to exploit the oxidation of the phenolate (B1203915) group. For instance, solid-state ion-selective electrodes have been developed for the rapid detection of potassium ions in various samples, achieving detection limits in the low millimolar to nanomolar range depending on the sensor design. mdpi.comresearchgate.net By applying a specific potential to the working electrode in an HPLC-ECD system, o-Phenylphenol can be selectively oxidized, generating a current that is proportional to its concentration. This provides a high degree of selectivity, as only compounds that are electroactive at the chosen potential will be detected.

Capillary Electrophoresis (CE) and Hyphenated Techniques (e.g., CE-MS)

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. It offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption. For this compound, CE can effectively separate the o-phenylphenate anion from other charged and neutral species. The use of additives like cyclodextrins in the run buffer can further enhance separation selectivity, even allowing for the resolution of chiral compounds. scilit.com

The coupling of Capillary Electrophoresis with Mass Spectrometry (CE-MS) creates a particularly powerful analytical tool. This hyphenated technique combines the superior separation efficiency of CE with the definitive identification capabilities of MS. As the separated analytes elute from the capillary, they are introduced directly into the mass spectrometer. This allows for the determination of the mass-to-charge ratio and fragmentation pattern of the o-phenylphenate anion, providing unambiguous structural confirmation and identification. While CE methods are not as commonly reported for OPP as HPLC or GC, the technique's inherent advantages make it a highly suitable method for complex mixture analysis where high separation power is required. scilit.com

Derivatization Strategies for Analytical Enhancement and Selectivity

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For o-Phenylphenol, derivatization is most commonly employed to enhance its performance in Gas Chromatography (GC) and Mass Spectrometry (MS). nih.govfao.org The primary goals are to increase the compound's volatility and thermal stability and to improve its chromatographic behavior and detection sensitivity.

Common derivatization strategies for the phenolic hydroxyl group include:

Silylation: Reacting OPP with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar -OH group into a nonpolar trimethylsilyl (-OTMS) ether. This derivative is more volatile and less prone to peak tailing in GC analysis. fao.org

Acylation: OPP can be converted into an ester derivative. A widely used method involves reaction with pentafluorobenzoyl chloride to form the pentafluorobenzoyl ester. This derivative is highly electronegative, making it exceptionally sensitive for detection by GC with Electron Capture Detection (ECD) or negative-ion chemical ionization mass spectrometry (NCI-MS). nih.gov

More advanced strategies for phenols involve using click-chemistry reactions. For example, the reaction of phenolic compounds with 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) creates a derivative that provides a characteristic neutral loss of 119 Da during MS/MS analysis, serving as a diagnostic marker for the presence of a phenolic compound. researchgate.net These derivatization techniques not only facilitate analysis but also enhance selectivity by introducing a unique chemical tag that distinguishes the analyte from matrix interferences.

Common Derivatization Reactions for o-Phenylphenol
ReagentDerivative FormedAnalytical TechniquePurposeReference
BSTFATrimethylsilyl (TMS) etherGC-MSIncrease volatility, improve peak shape fao.org
Pentafluorobenzoyl ChloridePentafluorobenzoyl esterGC-MS (NCI)Enhance sensitivity for mass spectrometry nih.gov
PTADPTAD adductMS/MSProvide diagnostic fragmentation for identification researchgate.net

Pre-Column Derivatization with Specific Reagents (e.g., 4-Nitrobenzoyl Chloride, Ferrocenecarboxylic Acid Chloride)

Pre-column derivatization involves reacting the analyte with a specific reagent before its introduction into the chromatographic system. This approach is widely used to improve the analytical performance for phenolic compounds like OPP.

Derivatization with 4-Nitrobenzoyl Chloride (4-NB-Cl)

A common strategy for enhancing the ultraviolet (UV) detection of phenols is derivatization with 4-nitrobenzoyl chloride. This reagent reacts with the hydroxyl group of o-phenylphenol to form a 4-nitrobenzoyl ester derivative, which exhibits strong UV absorbance. A high-performance liquid chromatography (HPLC) method with UV detection has been developed for the simultaneous determination of several phenols, including o-phenylphenol (also referred to as 2-phenylphenol (B1666276) or 2-PP), after pre-column derivatization with 4-NB-Cl. scirp.orgscirp.org

The derivatization reaction is typically carried out in a buffered, slightly alkaline medium to facilitate the reaction. Optimal conditions have been established at a pH of 8.5 in a borate (B1201080) buffer, with the reaction proceeding at 50°C for 1 minute. scirp.org Under these conditions, the derivatization of o-phenylphenol and other phenols reaches a plateau, ensuring reproducible results. scirp.orgscirp.org The resulting 4-nitrobenzoyl derivatives are well-separated using a Cholester column, with the derivative of o-phenylphenol (4-NB-2-PP) having a retention time of approximately 7.4 minutes. scirp.org

Table 1: HPLC-UV Derivatization Conditions and Retention Time for o-Phenylphenol

ParameterValueReference
Derivatization Reagent4-Nitrobenzoyl Chloride scirp.org
Buffer0.1 M Borate Buffer scirp.org
pH8.5 scirp.org
Reaction Time1 minute scirp.org
Reaction Temperature50°C scirp.org
HPLC ColumnCholester scirp.org
Retention Time (4-NB-2-PP)7.4 minutes scirp.org

Derivatization with Ferrocenecarboxylic Acid Chloride

For highly sensitive and selective analysis, particularly with gas chromatography (GC), ferrocene-based derivatizing agents are employed. A method for analyzing o-phenylphenol in citrus fruits utilizes derivatization with ferrocenecarboxylic acid chloride. nih.gov In this procedure, OPP is first extracted from the sample matrix with a solvent like dichloromethane (B109758) and then reacted with the reagent. nih.gov

This reaction tags the OPP molecule with a ferrocene (B1249389) group. The resulting derivative can be sensitively determined by gas chromatography coupled with either an atomic emission detector (AED) in the iron-selective mode or a mass spectrometric (MS) detector. nih.gov This approach offers the advantage of a very simple and rapid sample cleanup, which involves removing excess reagent on an alumina (B75360) minicolumn. nih.gov The method is sensitive enough to detect OPP at nanogram-per-gram levels in fruit samples. nih.gov

Hydrolysis-Based Derivatization for Conjugated Forms

In biological and environmental systems, o-phenylphenol can exist in conjugated forms, primarily as glucuronide (OPP-G) and sulfate (B86663) (OPP-S) metabolites. nih.gov To quantify the total OPP exposure or presence, a hydrolysis step is required to release the free o-phenylphenol from these conjugates before analysis. This cleavage is typically achieved through enzymatic or acid-catalyzed hydrolysis.

Monitoring of OPP exposure has traditionally been performed by measuring the parent compound after urine hydrolysis. nih.gov This can be accomplished using enzymes like β-glucuronidase and arylsulfatase or through the application of a mineral acid. nih.gov For instance, in the analysis of OPP metabolites in oranges, conjugates were identified by isolation followed by acid hydrolysis with 1 N HCl, which successfully cleaved the conjugates to release free OPP for subsequent HPLC analysis. fao.org Similarly, enzymatic hydrolysis using β-glucosidase has been shown to release OPP from its glucose conjugate. fao.org

However, recent studies have highlighted potential inaccuracies with enzymatic methods. A comparative analysis of OPP levels in urine found that using a β-glucuronidase/arylsulfatase enzyme deconjugation method can lead to an underestimation of OPP levels when compared to direct measurement of the conjugates or a chemical hydrolysis method. nih.gov This suggests that the efficiency of enzymatic hydrolysis can be a critical variable. For robust quantification of total OPP, direct measurement of the conjugated forms via liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a validated chemical hydrolysis procedure may be preferred. nih.gov

Method Validation and Performance Metrics in Quantitative Analysis

The validation of an analytical method is essential to ensure its reliability for a specific application. demarcheiso17025.com This process involves evaluating several key performance characteristics to demonstrate that the method is suitable for its intended purpose. demarcheiso17025.com For the quantitative analysis of o-phenylphenol, these metrics include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (as recovery), and precision.

A validated HPLC-DAD method for determining o-phenylphenol in workplace air reported a mean recovery of 94% and an expanded uncertainty of 27% to 30% over a concentration range of 0.5 to 10 mg/m³. uzh.ch The limit of quantification (LOQ) for this method was established at 0.0183 mg/m³. uzh.ch

For the HPLC-UV method involving derivatization with 4-nitrobenzoyl chloride, validation demonstrated good performance. scirp.orgresearchgate.net The calibration plot for the o-phenylphenol derivative was linear in the range of 0.02 to 0.9 mg/L, with a coefficient of determination (r²) of ≥0.9928. scirp.orgsemanticscholar.org The lower limit of detection was 0.006 to 0.05 mg/L. researchgate.net Precision, indicated by the coefficient of variation, was less than 12.0%, and recovery from spiked tap water samples was satisfactory. researchgate.net

Another validated method using high-performance liquid chromatography with fluorescence detection (HPLC-FLD) after magnetic solid-phase extraction reported excellent linearity over a concentration range of 1–1000 μg L⁻¹ (R² ≥ 0.9996). rsc.org The limit of detection for OPP was 0.1 μg L⁻¹, and the relative standard deviation (RSD) was less than 10.6%. rsc.org

Table 2: Summary of Method Validation and Performance Metrics for o-Phenylphenol Analysis

Analytical MethodLinearity Ranger² / R²LODLOQRecoveryPrecision (RSD)Reference
HPLC-DAD (Air Samples)0.5 - 10 mg/m³N/AN/A0.0183 mg/m³94%N/A uzh.ch
HPLC-UV (with 4-NB-Cl)0.02 - 0.9 mg/L≥0.99280.006 - 0.05 mg/LN/ASatisfactory< 12.0% scirp.orgresearchgate.net
HPLC-FLD (MSPE)1 - 1000 μg/L≥0.99960.1 μg/LN/AN/A< 10.6% rsc.org
GC-AED/MS (with Ferrocenecarboxylic Acid Chloride)N/AN/A2 ng/gN/A101-106%8-13% nih.gov

N/A: Not Available in the cited source.

These performance metrics confirm that with appropriate sample preparation, derivatization, and instrumentation, o-phenylphenol can be accurately and reliably quantified at trace levels in various matrices. The choice of method depends on the required sensitivity, the sample matrix, and the available instrumentation. demarcheiso17025.com

Theoretical and Computational Chemistry Investigations on O Phenylphenol Potassium Salt

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It is widely employed to predict a variety of molecular properties with high accuracy. For o-Phenylphenol potassium salt, DFT calculations can elucidate its fundamental chemical characteristics.

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. mdpi.com Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), researchers can calculate the most stable three-dimensional structure of this compound. mdpi.comfigshare.com This process involves calculating bond lengths, bond angles, and dihedral angles that define the molecular conformation. mdpi.com

Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements (conformers) of a molecule and their relative energies. chemrxiv.orgchemrxiv.org For this compound, a key aspect would be determining the dihedral angle between the two phenyl rings and the orientation of the potassium ion relative to the phenoxide oxygen. The potential energy surface can be scanned by systematically changing this dihedral angle to identify the global minimum energy conformer and any local minima, which provides insight into the molecule's flexibility. chemrxiv.org

Table 1: Illustrative Optimized Geometric Parameters for o-Phenylphenol Anion This table presents hypothetical data typical of what would be obtained from a DFT geometry optimization calculation.

ParameterBond/AngleCalculated Value
Bond LengthC-O1.27 Å
Bond LengthC-C (inter-ring)1.48 Å
Bond AngleC-C-O121.5°
Dihedral AngleC-C-C-C (inter-ring)45.2°

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. libretexts.orgossila.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. ossila.comyoutube.com

DFT calculations can accurately determine the energies of the HOMO and LUMO. The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO's energy relates to the electron affinity and electrophilicity. ossila.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis would reveal the distribution of these orbitals, indicating which parts of the molecule are most likely to participate in electron-transfer processes.

Table 2: Example Frontier Molecular Orbital Data This table provides an example of results from an FMO analysis.

Molecular OrbitalEnergy (eV)Description
HOMO-5.85Primarily located on the phenoxide oxygen and phenyl ring.
LUMO-1.12Distributed over the biphenyl (B1667301) system.
Energy Gap (ΔE) 4.73 Indicates high kinetic stability.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. researchgate.net The MEP map uses a color scale to identify regions of varying electron density. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions with near-zero potential.

For this compound, an MEP map would clearly show the most negative potential centered around the phenoxide oxygen atom, confirming it as the primary site for interaction with the potassium cation and other electrophiles. researchgate.net The aromatic rings would show regions of negative potential (π-electron clouds) above and below the plane, while the hydrogen atoms would represent areas of slight positive potential. This analysis is invaluable for predicting sites of intermolecular interactions, including hydrogen bonding. researchgate.net

Theoretical vibrational spectroscopy, performed using DFT calculations, is a powerful method for interpreting experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, one can predict the vibrational frequencies and their corresponding intensities. scispace.com

For this compound, a DFT frequency calculation would provide a set of vibrational modes, which can be animated to visualize the specific atomic motions involved (e.g., C-H stretching, C-C ring breathing, C-O stretching). scispace.com Comparing the calculated spectrum with an experimental one allows for a detailed and unambiguous assignment of the observed spectral bands to specific molecular vibrations. This comparison often requires the use of a scaling factor to correct for approximations in the theoretical model and anharmonicity. scispace.com Such an analysis confirms the molecular structure and provides insight into the strength and nature of its chemical bonds.

Molecular Dynamics (MD) Simulations for Solvation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior in different environments, such as in solution. pitt.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Reactivity and Environmental Fate

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a compound with its biological activity or environmental fate. ecetoc.org QSAR models are built by developing mathematical equations that relate numerical descriptors of a molecule's structure (e.g., molecular weight, logP, electronic properties) to an observed property. ecetoc.orgrsc.org

For this compound, QSAR models could be used to predict its potential environmental impact without extensive experimental testing. ecetoc.org For instance, by using descriptors derived from its structure, a QSAR model could estimate its biodegradability, potential for bioaccumulation, or toxicity to aquatic organisms. rsc.orgindustrialchemicals.gov.au In the case of o-Phenylphenol and its salts, available data suggest they are readily biodegradable and have low bioaccumulation potential. industrialchemicals.gov.au A QSAR model would attempt to predict these outcomes based on structural features like the presence of the hydroxyl/phenoxide group and the aromatic rings, which are known to be susceptible to microbial degradation pathways. These predictive models are valuable tools for screening chemicals and prioritizing them for further experimental evaluation. ecetoc.org

Development of Predictive Models based on Quantum Topological Molecular Similarity (QTMS) Descriptors

The development of predictive models for the properties and activities of chemical compounds has been significantly advanced by the application of computational methods. One such approach, Quantum Topological Molecular Similarity (QTMS), offers a powerful tool for creating Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. This method is rooted in the quantum theory of atoms in molecules (AIM), which provides a rigorous basis for analyzing electron density to extract chemical information.

While specific predictive models for this compound using QTMS descriptors are not extensively documented in dedicated public literature, the foundational principles and successful applications of this methodology to closely related phenolic compounds provide a strong basis for its applicability. Studies on various phenol (B47542) derivatives have demonstrated the utility of QTMS in correlating molecular structure with biological activity and physicochemical properties. nih.govnih.govacs.org

The QTMS methodology involves a multi-step process:

Quantum Chemical Calculations: The initial step involves performing high-level ab initio quantum chemical calculations to obtain the wave function of the molecule. From the wave function, the electron density distribution is calculated.

Topological Analysis: The topology of the electron density is then analyzed using AIM theory. This analysis identifies critical points (bond, ring, and cage critical points) in the electron density, which define the boundaries of atoms within the molecule and characterize the nature of the chemical bonds.

Descriptor Generation: A variety of quantum topological descriptors are then derived from this analysis. These descriptors quantify various aspects of the electronic structure, such as atomic charges, bond orders, and properties at the bond critical points (e.g., electron density, Laplacian of electron density, and ellipticity).

Chemometric Analysis: Finally, statistical methods, such as partial least squares (PLS) regression, are employed to build a mathematical model that correlates the calculated QTMS descriptors with an observed property or activity (e.g., toxicity, reactivity, or pKa). nih.gov

For this compound, the application of QTMS would involve calculating a matrix of descriptors that capture the electronic features of the phenoxide anion and the influence of the potassium cation. Research on other phenols has shown that QTMS can effectively model properties like pKa, which is directly relevant to the formation and stability of the potassium salt. acs.org Furthermore, QSAR studies on the toxicity of phenol derivatives have successfully used QTMS to identify the molecular fragments whose electronic properties are key contributors to their biological effects. nih.gov In these studies, the electronic features of the phenolic hydroxyl group (C-O-H) were found to be particularly significant, a finding that would be directly transferable to the C-O-K+ moiety in this compound. nih.gov

A hypothetical application of QTMS to a series of substituted phenylphenol potassium salts could lead to predictive models for properties such as solubility, reactivity in specific chemical transformations, or biological activity. The generated descriptors would provide detailed electronic information, as indicated in the table below, which could be used to build these models.

Table 1: Illustrative QTMS Descriptors for Predictive Modeling

Descriptor Type Description Potential Application for this compound
Atomic Properties Integrated properties over the atomic basin, such as atomic charge (q(Ω)) and atomic energy (E(Ω)). Predicting the reactivity of the oxygen atom and the influence of the phenyl substituent.
Bond Critical Point (BCP) Properties Properties at the point of minimum electron density between two bonded atoms, including electron density (ρ(r_b)), Laplacian of electron density (∇²ρ(r_b)), and ellipticity (ε). Characterizing the nature and strength of the C-O and C-C bonds in the phenoxide ring, and their influence on reactivity.

By leveraging the insights from studies on similar phenolic systems, it is evident that the QTMS approach holds significant promise for the development of robust and mechanistically informative predictive models for this compound.

Mechanistic Insights from Computational Approaches in Chemical Transformations

Computational chemistry provides invaluable tools for elucidating the mechanisms of chemical reactions, offering insights into transition states, reaction pathways, and the factors that control reactivity and selectivity. For this compound, the key reactive species is the o-phenylphenoxide anion. Theoretical studies on the simpler phenoxide ion offer a foundational understanding of its reactivity, which can be extended to the more complex o-phenylphenoxide system.

Computational investigations into the chemical transformations of phenoxides often employ methods like Density Functional Theory (DFT) to map out the potential energy surface of a reaction. These studies can reveal the step-by-step process of bond formation and breakage, and identify the structures of intermediates and transition states.

A key area of interest is the alkylation of phenoxides, a fundamental reaction in organic synthesis. Theoretical studies on the alkylation of the phenoxide ion have explored the competition between O-alkylation (reaction at the oxygen atom) and C-alkylation (reaction at the carbon atoms of the aromatic ring). These studies have shown that in the gas phase, O-alkylation is significantly more favorable. However, the solvent plays a crucial role in modulating this reactivity, and computational models that include solvent effects are necessary to accurately predict reaction outcomes in solution. While solvent effects can favor C-alkylation, O-alkylation often remains the preferred pathway.

For this compound, the presence of the phenyl group at the ortho position introduces steric and electronic effects that would influence the regioselectivity of its reactions. Computational studies could be employed to investigate how this substituent affects the relative energies of the transition states for attack at the oxygen versus the different positions on the aromatic ring.

Table 2: Computational Parameters for Mechanistic Studies of Phenoxide Reactions

Computational Method Information Gained Relevance to this compound
Density Functional Theory (DFT) Optimized geometries of reactants, products, intermediates, and transition states. Reaction energies and activation barriers. Determining the preferred reaction pathways for transformations such as alkylation, acylation, or oxidation.
Solvation Models (e.g., PCM, SMD) Simulates the effect of the solvent on the reaction energetics. Predicting how the reaction mechanism and selectivity might change in different solvent environments.
NBO (Natural Bond Orbital) Analysis Provides information about charge distribution and orbital interactions. Understanding the electronic factors that govern the reactivity of the phenoxide anion.

| IRC (Intrinsic Reaction Coordinate) Calculations | Confirms that a calculated transition state connects the correct reactant and product. | Validating the computed reaction mechanism. |

Furthermore, computational approaches can provide insights into the role of the potassium cation. While often treated as a simple spectator ion, the K+ can coordinate to the phenoxide oxygen and potentially to the π-system of the aromatic rings, influencing the charge distribution and steric accessibility of the reactive sites. Studies on the crystal structure of potassium phenoxide have shown that the potassium ion is coordinated to multiple oxygen atoms and a phenyl ring, highlighting the importance of such interactions. acs.orgnih.gov

Reaction Mechanisms and Chemical Transformations Involving O Phenylphenol Potassium Salt

Dissociation and Speciation Dynamics in Environmental Systems

The behavior and fate of o-phenylphenol potassium salt in environmental systems are largely governed by its dissociation and speciation, which are influenced by the surrounding chemical conditions. As the salt of a weak acid, its existence in either the ionized or undissociated form is primarily dictated by the pH of the aqueous medium.

pH-Dependent Equilibrium with Undissociated o-Phenylphenol (Free Acid)

In aqueous solutions, this compound readily dissociates into the potassium cation (K⁺) and the o-phenylphenate anion. This anion then enters a pH-dependent equilibrium with its conjugate acid, the undissociated o-phenylphenol (OPP). O-phenylphenol is a weak acid, and as such, the position of this equilibrium is crucial in determining the dominant species in a given environment. industrialchemicals.gov.au

The equilibrium can be represented as follows:

C₁₂H₉O⁻K⁺ ⇌ C₁₂H₉O⁻ + K⁺ C₁₂H₉O⁻ + H₂O ⇌ C₁₂H₁₀O + OH⁻

In environmentally relevant pH ranges, typically between 4 and 9, the equilibrium favors the formation of the undissociated free acid, o-phenylphenol. industrialchemicals.gov.au This is a critical aspect of its environmental behavior, as the speciation influences its solubility, partitioning, and bioavailability. The much higher water solubility of the potassium salt facilitates its dissolution, but the subsequent equilibrium at common environmental pH levels leads to the prevalence of the less soluble free acid form. industrialchemicals.gov.au

Influence of Cationic Counterions on Dissociation and Aqueous Behavior

The nature of the cationic counterion can influence the properties of the salt and, to some extent, its behavior in aqueous solutions. While this compound is noted for its high water solubility, the specific influence of the potassium ion compared to other cations, such as sodium, on the dissociation and subsequent behavior of the o-phenylphenate anion is a subject of interest. industrialchemicals.gov.au

Oxidative Degradation Pathways and Metabolite Formation

o-Phenylphenol, the active form of this compound in many environments, can undergo oxidative degradation through various pathways, leading to the formation of several metabolites. These transformation processes are key to understanding its environmental persistence and the potential for the formation of new chemical species.

Hydroxylation Reactions Leading to Phenylhydroquinone (PHQ)

A primary oxidative degradation pathway for o-phenylphenol is hydroxylation, which results in the formation of phenylhydroquinone (PHQ). This transformation has been identified as a significant step in the metabolic activation of o-phenylphenol.

Photolysis studies conducted in water have demonstrated that the irradiation of o-phenylphenol leads to the formation of several degradation products, with phenylhydroquinone being one of the main identified compounds. industrialchemicals.gov.au This suggests that environmental processes such as exposure to sunlight can initiate the hydroxylation of o-phenylphenol.

Subsequent Oxidation to Phenyl-1,4-benzoquinone (PBQ) and Reactive Species Generation

Following its formation, phenylhydroquinone can be further oxidized to form phenyl-1,4-benzoquinone (PBQ). This subsequent oxidation step is a critical part of the degradation cascade. Like the initial hydroxylation, this transformation has been observed in photolysis studies of o-phenylphenol in water. industrialchemicals.gov.au

The formation of PBQ is significant as quinones are a class of compounds known for their chemical reactivity. The conversion of a hydroquinone to a quinone is a redox-active process that can involve the generation of reactive oxygen species. This transformation from PHQ to PBQ highlights a pathway through which o-phenylphenol can be degraded into different, potentially more reactive, chemical entities in the environment. The industrial preparation of 1,4-benzoquinone, a related compound, often involves the oxidation of hydroquinone, underscoring the facility of this type of chemical conversion. atamanchemicals.comwikipedia.org

Chemical Stability and Degradation Kinetics in Diverse Chemical Environments

o-Phenylphenol is considered to be readily biodegradable. industrialchemicals.gov.au In addition to biodegradation, abiotic degradation processes, particularly phototransformation in water, play a significant role in its dissipation. Studies on the photodegradation of o-phenylphenol in water have shown that it is a rapid process. industrialchemicals.gov.au

The following table summarizes the degradation half-life (DT50) of o-phenylphenol in an aqueous environment:

Degradation ProcessHalf-life (DT50)Conditions
Photodegradation in water0.3–5.3 days-

The rate of degradation of phenolic compounds can be influenced by various factors in the chemical environment. For instance, the presence of hydroxyl radicals (•OH) can significantly accelerate the degradation of phenolic compounds. The second-order rate constants for the reaction of some phenolic compounds with •OH have been determined to be in the range of 10⁹ to 10¹⁰ M⁻¹s⁻¹. While specific kinetic data for the reaction of this compound with various oxidants in diverse chemical environments are not extensively detailed, the available information on o-phenylphenol indicates a relatively low persistence in environments where light is present. industrialchemicals.gov.au

Role in Catalyzed Chemical Reactions (e.g., as a co-catalyst component in o-phenylphenol synthesis)

A comprehensive review of scientific literature and patent databases reveals that while potassium compounds are utilized as promoters or modifiers in the catalytic synthesis of o-phenylphenol (OPP), there is no direct evidence to suggest that this compound itself functions as a co-catalyst in these reactions. The synthesis of OPP, typically through the dehydrogenation of precursors like cyclohexanone dimer or 2-(1-cyclohexenyl) cyclohexanone, often employs catalysts such as platinum supported on alumina (B75360) (Pt/γ-Al₂O₃) or carbon (Pt/C). researchgate.net The performance of these catalysts can be significantly enhanced by the addition of potassium salts like potassium sulfate (B86663) (K₂SO₄) or potassium carbonate (K₂CO₃). researchgate.net

The primary role of these potassium promoters is to modify the chemical properties of the catalyst support. Research indicates that the addition of potassium to a Pt/γ-Al₂O₃ catalyst leads to a decrease in the acidity and basicity of the support. This modification of the catalyst's surface chemistry is crucial for improving the selectivity of the reaction towards o-phenylphenol. By neutralizing acidic sites on the catalyst support, the potassium promoter helps to prevent undesirable side reactions, such as the decomposition of the reactant materials. This, in turn, leads to a higher yield of the desired o-phenylphenol product. researchgate.net

For instance, studies on Pt/γ-Al₂O₃ catalysts have shown that the introduction of a K₂SO₄ promoter weakens the acid-base strength of the catalyst and reduces the number of acid-base sites. researchgate.net This adjustment in the catalyst's properties also influences the adsorption of intermediate products and hydrogen, further inhibiting the formation of byproducts and thereby increasing the selectivity for OPP. researchgate.net Similarly, patents describe the modification of Pt/C catalysts with alkali metal carbonates, including potassium carbonate, to provide a suitable alkaline environment for the formation of o-phenylphenol and to enhance the catalyst's selectivity.

While the o-phenylphenol product can form a potassium salt under the alkaline conditions of the reaction, the available scientific literature does not describe this salt as an active co-catalyst that participates in the catalytic cycle. The function of potassium is consistently attributed to its role as a promoter that modifies the primary catalyst.

The table below summarizes the effect of potassium promoters on catalyst performance in o-phenylphenol synthesis, based on available research findings.

Catalyst SystemPotassium PromoterPrecursorKey Findings
0.5% Pt/γ-Al₂O₃K₂SO₄o-CyclohexenylcyclohexanoneDecreased acidity and basicity of the catalyst support, weakened acid-base strength, reduced acid-base sites, and improved selectivity for o-phenylphenol. researchgate.net
Pt/CAlkali Metal Carbonate (including K₂CO₃)Cyclohexanone DimerInhibited decomposition of the reactant by neutralizing acid sites on the carbon support and provided a favorable alkaline condition for the reaction, leading to higher selectivity.

Table 1: Effect of Potassium Promoters on Catalyst Performance in o-Phenylphenol Synthesis

Biodegradation Processes in Aquatic and Terrestrial Compartments

Biodegradation is a primary pathway for the breakdown of o-phenylphenol in both water and soil environments, mediated by microorganisms that utilize the compound as a carbon source.

Assessment of Ready Biodegradability in Water (e.g., OECD Guidelines)

o-Phenylphenol is classified as readily biodegradable. industrialchemicals.gov.au A study following the OECD Test Guideline 301B (CO2 Evolution Test) demonstrated significant mineralization of the compound over a 28-day period. industrialchemicals.gov.au The guideline for passing this test requires reaching at least 60% of the theoretical CO2 production within a 10-day window once 10% biodegradation is reached. oecd.orgsitubiosciences.comsmithers.com The study on o-phenylphenol showed 70.8–75.7% CO2 evolution after 28 days, confirming its status as readily biodegradable. industrialchemicals.gov.au Furthermore, the results indicated that the substance is very close to or meets the 10-day window criterion, with CO2 evolution reaching 62.8–67.7% by day 11. industrialchemicals.gov.au

Table 1: OECD 301B Biodegradability Test Results for o-Phenylphenol
Time Point% CO2 Evolution (Mineralization)Test Guideline
Day 1162.8–67.7%OECD TG 301B
Day 2870.8–75.7%OECD TG 301B
Data sourced from an evaluation statement by the Australian Industrial Chemicals Introduction Scheme industrialchemicals.gov.au.

Microbial Biotransformation Pathways and Identification of Degradation Products

Microbial degradation of o-phenylphenol involves specific enzymatic pathways that break down the aromatic structure. The bacterium Sphingomonas haloaromaticamans has been identified as capable of rapidly degrading OPP. researchgate.net Genomic analysis of this strain suggests a metabolic pathway where OPP is first transformed into intermediates such as 2,3-dihydroxybiphenyl, benzoic acid, and catechol. researchgate.net These intermediates are subsequently funneled into the Krebs cycle through ortho-cleavage pathways. researchgate.netfrontiersin.org The degradation by S. haloaromaticamans was observed to be swift, with the formation and subsequent reduction of benzoic acid peaking at 17 hours. researchgate.net Another metabolite, phenylhydroquinone (PHQ), has also been identified in biological systems. fao.orgnih.gov

Abiotic Degradation Mechanisms

In addition to biodegradation, o-phenylphenol is subject to several abiotic degradation processes that contribute to its removal from the environment.

Photodegradation Kinetics and Product Analysis

Photodegradation, or the breakdown of a compound by light, is a significant fate process for o-phenylphenol in aquatic environments. Studies have shown that OPP is rapidly photodegraded in water, with a dissipation half-life (DT50) ranging from 0.3 to 5.3 days. industrialchemicals.gov.au Analysis of the degradation products resulting from photolysis in air-saturated water has identified three main compounds. industrialchemicals.gov.au

Table 2: Major Photodegradation Products of o-Phenylphenol in Water
Degradation ProductAcronymCAS Number
PhenylhydroquinonePHQ1079-21-6
PhenylbenzoquinonePBQ363-03-1
2-Hydroxydibenzofuran2OHDBF86-77-1
Identified products from photolysis studies industrialchemicals.gov.au.

Hydrolysis and Other Chemical Transformations in Aqueous Matrices

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is not considered a relevant degradation mechanism for o-phenylphenol. industrialchemicals.gov.au A study conducted according to OECD Guideline 111 found that less than 10% of the compound hydrolyzed over a 5-day period. industrialchemicals.gov.au This slow rate implies a hydrolysis half-life (DT50) of more than one year, indicating that the compound is stable to hydrolysis under typical environmental conditions. industrialchemicals.gov.au

Atmospheric Degradation by Reactive Species (e.g., Hydroxyl Radicals, Nitrate Radicals)

Once in the atmosphere, o-phenylphenol is susceptible to degradation by reactive chemical species, primarily hydroxyl radicals (•OH). industrialchemicals.gov.aucopernicus.orgcopernicus.org These highly reactive radicals are the main "cleansing agent" in the troposphere and are responsible for initiating the oxidation of most atmospheric pollutants. copernicus.org Calculated values for the indirect photodegradation of o-phenylphenol in the air indicate that this process is rapid. The estimated atmospheric half-life for the reaction with hydroxyl radicals is 0.6 days, based on a 24-hour day and a typical OH radical concentration of 0.5 x 10^6 molecules/cm³. industrialchemicals.gov.au This suggests that o-phenylphenol that partitions to the atmosphere is degraded relatively quickly.

Table of Mentioned Compounds

Table 3: Chemical Compounds Mentioned in the Article
Compound Name
This compound
o-Phenylphenol (OPP)
Sodium o-phenylphenate
2,3-dihydroxybiphenyl
Benzoic acid
Catechol
Phenylhydroquinone (PHQ)
Phenylbenzoquinone (PBQ)
2-Hydroxydibenzofuran (2OHDBF)

Applications in Advanced Chemical Synthesis and Material Science

o-Phenylphenol Potassium Salt as an Intermediate in Organic Synthesis

This compound, along with its parent compound o-phenylphenol (OPP), serves as a versatile intermediate in the synthesis of a wide array of complex organic molecules. Its chemical reactivity, stemming from the nucleophilic phenoxide group and the biphenyl (B1667301) structure, allows for its integration into various synthetic pathways, leading to the production of high-value chemical products.

o-Phenylphenol and its salts are pivotal starting materials in the production of specialized dyes and high-performance resins. In the synthesis of dyes, the biphenyl moiety of o-phenylphenol can be chemically modified to create chromophoric systems, which are responsible for the color of the dye. These dyes find applications in various industries, including textiles and printing. google.comwikipedia.orgiarc.fratamanchemicals.comnih.govindustrialchemicals.gov.au

In the realm of resin production, o-phenylphenol is used to synthesize novel phenolic resins. By replacing phenol (B47542) with o-phenylphenol in the polymerization process, resins with enhanced properties can be obtained. These o-phenylphenol-based resins exhibit high thermal stability and low water absorption, making them suitable for manufacturing water- and alkali-stable paints and coatings. google.com The incorporation of the bulky phenyl group into the polymer backbone contributes to these improved characteristics.

Below is a table summarizing the key advantages of using o-phenylphenol in the synthesis of advanced resins:

PropertyAdvantage of o-Phenylphenol-based Resins
Thermal Stability High
Water Absorption Low
Chemical Resistance Excellent resistance to water and alkali
Application High-performance paints and coatings

The rubber industry utilizes o-phenylphenol and its salts as intermediates in the manufacturing of various specialty chemicals that enhance the properties and durability of rubber products. wikipedia.orgiarc.fratamanchemicals.comnih.gov These chemicals can function as antioxidants, antiozonants, or vulcanizing agents, which are crucial for the performance and lifespan of tires and other rubber goods. researchgate.net

Furthermore, o-phenylphenol serves as a precursor for the synthesis of plasticizers. wikipedia.orgatamanchemicals.com Plasticizers are additives that increase the flexibility and durability of plastics. In the manufacturing of thermoplastics, o-phenylphenol-derived plasticizers can be incorporated to modify the physical properties of the final product, making it more pliable and easier to process. industrialchemicals.gov.au

o-Phenylphenol is a key building block in the synthesis of certain surfactants. researchgate.net Surfactants, or surface-active agents, are compounds that lower the surface tension between two liquids or between a liquid and a solid. The synthesis of surfactants from o-phenylphenol typically involves chemical modifications to introduce hydrophilic (water-attracting) and hydrophobic (water-repelling) moieties into the molecule. The biphenyl group of o-phenylphenol constitutes a significant part of the hydrophobic portion of the resulting surfactant molecule. These specialized surfactants can be used in various applications, including as emulsifiers, detergents, and wetting agents. google.com

A significant application of o-phenylphenol is in the synthesis of the flame retardant intermediate, 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO). google.comwikipedia.org DOPO is a highly effective, halogen-free flame retardant used in a wide range of polymers to enhance their fire resistance. The synthesis of DOPO involves the reaction of o-phenylphenol with phosphorus trichloride (B1173362) in the presence of a catalyst. patsnap.com The resulting DOPO molecule can then be incorporated into various polymer matrices, either as an additive or as a reactive component in the polymer backbone.

The table below outlines the synthesis and application of DOPO from o-phenylphenol:

StageDescription
Precursor o-Phenylphenol
Key Reagent Phosphorus trichloride
Intermediate 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)
Function Halogen-free flame retardant
Application Incorporation into various polymers to improve fire safety

o-Phenylphenol also finds application in the field of imaging materials as a precursor for the synthesis of photographic developers. google.com Specifically, it can be used to create developers for pressure-sensitive and temperature-sensitive papers. These specialized papers are used in various printing and recording applications. The chemical properties of the o-phenylphenol-derived developers play a crucial role in the image-forming reactions within these materials. google.com

Functional Roles in Polymer Chemistry and Material Engineering

Beyond its role as a synthetic intermediate, o-phenylphenol and its derivatives, including the potassium salt, play direct functional roles in polymer chemistry and material engineering. These roles are primarily centered on modifying the properties and performance of polymeric materials.

o-Phenylphenol and its derivatives can undergo oxidative polymerization, leading to the formation of polyphenylphenol oligomers and polymers. nih.gov This property allows for the creation of novel polymeric materials with tailored characteristics. The bulky phenyl side group in these polymers can influence their physical properties, such as solubility and thermal stability.

In material engineering, o-phenylphenol is utilized as a dye carrier for synthetic fibers. google.comatamanchemicals.com This application facilitates the dyeing process of materials like polyester (B1180765) by swelling the fibers and allowing the dye molecules to penetrate more effectively, resulting in a more uniform and durable coloration.

Furthermore, o-phenylphenol and its salts can act as stabilizers in polymer materials. google.com Their antioxidant properties can help to protect the polymer from degradation caused by heat, light, and oxidation, thereby extending the service life of the material. The phenoxide group in this compound can be particularly effective in this regard. While direct evidence for this compound as a polymerization initiator is not extensively documented in the provided search results, alkali metal phenoxides are known to initiate anionic polymerization of certain monomers. This suggests a potential, albeit less common, role for this compound in initiating the synthesis of specific polymers.

Preservation Functions in Polymeric Systems (e.g., flexible plastics, adhesives)

O-Phenylphenol and its salts, including the potassium salt, are utilized as fungicides and disinfectants. researchgate.netnih.gov This antimicrobial activity is crucial for the preservation of various polymeric systems, such as flexible plastics and adhesives, protecting them from degradation caused by microorganisms. researchgate.net

The mechanism by which phenolics like this compound exert their antimicrobial effect involves the denaturation of proteins and the disruption of cell membranes. nih.gov This broad-spectrum activity makes it an effective preservative against a variety of fungi and bacteria that can compromise the integrity and longevity of polymeric materials.

In the context of specific polymers, o-phenylphenol and its sodium salt have been noted for their use in the rubber industry and in resins. researchgate.net While specific data for the potassium salt in flexible plastics like polyethylene (B3416737) and polypropylene (B1209903) or in specific adhesives like epoxies and polyurethanes is not extensively detailed in publicly available literature, the general application of o-phenylphenates as preservatives for plastics and adhesives is acknowledged. researchgate.net

Table 1: General Applications of o-Phenylphenol and its Salts as Preservatives

Application AreaFunction
Flexible PlasticsInhibition of fungal and bacterial growth
AdhesivesPrevention of microbial degradation
ResinsPreservation and extension of shelf-life
Rubber IndustryDisinfectant and fungicide

Impact on Polymerization Processes and Material Properties

The direct impact of this compound on polymerization processes is not well-documented in scientific literature. While alkali metal alkoxides and phenoxides can influence polymerization kinetics, specific studies detailing the role of this compound as a catalyst, initiator, or chain transfer agent in common polymerization methods (e.g., radical, anionic, cationic polymerization) are scarce. researchgate.netrsc.org

Some research indicates that alkali metal salts can have a retarding effect on certain radical polymerizations. cmu.edu However, without specific studies on this compound, it is difficult to ascertain its precise impact on polymerization rates and the molecular weight of the resulting polymers.

Exploration in the Design and Optimization of Functional Organic Materials

The use of this compound in the design and optimization of functional organic materials is an area that appears to be largely unexplored in current scientific literature. Phenol derivatives are recognized for their potential in synthesizing conducting polymers and other functional materials. nih.gov For instance, the synthesis of functional aromatic polyamides and other polymers with specific optical or electronic properties often involves the use of various phenol-based monomers. mdpi.comnih.gov

However, there is no specific mention in the available literature of this compound being used as a key building block or additive to tune the electronic or optical properties of functional organic materials. Its primary role remains that of a biocide and preservative rather than a functional component designed to impart specific electronic or photonic characteristics to a material. leadkitpackaging.com

Mechanistic Research on Biological Interactions in Experimental Systems

Investigations of Cellular and Biochemical Pathways (Excluding Direct Toxicity Profiles)

The metabolic conversion of o-phenylphenol to reactive intermediates is a key area of mechanistic research. One of the primary metabolites, phenylbenzoquinone (PBQ), has been identified as a significant factor in the formation of DNA adducts. tandfonline.comnih.gov PBQ, a type of quinone, is known for its high affinity for electron-rich molecules and its ability to covalently bind to macromolecules like DNA and proteins. tandfonline.comnih.gov

Studies have structurally characterized the adducts formed from the reaction of PBQ with DNA components. Specifically, three isomeric adducts resulting from the reaction of PBQ with 2'-deoxyguanosine have been identified and analyzed using techniques such as UV spectroscopy, liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR). tandfonline.comnih.gov The proposed mechanism for the formation of these adducts involves a nucleophilic attack by the exocyclic amine nitrogen of deoxyguanosine on an electrophilic carbon of the quinone. tandfonline.comnih.gov This is followed by a stabilization process through enolization and a subsequent nucleophilic attack that forms a five-membered ring, which then aromatizes by dehydration. nih.gov While adducts with deoxyadenosine and deoxycytidine have also been characterized, their formation is at least 10 times lower than that with deoxyguanosine. nih.gov

The formation of these specific DNA adducts has been confirmed in cell culture studies. For instance, HepG2 cells incubated with phenylbenzoquinone were found to form the same DNA adducts. nih.gov The identification of these adduct structures is considered a crucial step in understanding the genotoxic potential of o-phenylphenol metabolites. tandfonline.com Research using ³²P-postlabeling techniques has also detected DNA adducts in the bladder DNA of male Fischer 334 rats fed a diet containing o-phenylphenol, further suggesting that PBQ is the DNA-binding metabolite both in vivo and in vitro. tandfonline.com

MetaboliteTarget MoleculeAdduct TypeKey Findings
Phenylbenzoquinone (PBQ)2'-deoxyguanosineThree isomeric adducts (PBQ-N²-dG)Structurally characterized using UV, HPLC-MS, and NMR; formed via nucleophilic attack. tandfonline.comnih.gov
Phenylbenzoquinone (PBQ)Deoxyadenosine, DeoxycytidineCharacterized adductsConversion rates are at least 10 times lower compared to deoxyguanosine. nih.gov

The covalent binding of o-phenylphenol metabolites extends beyond DNA to other macromolecules, notably proteins. In experimental models using male F344 rats, the relationship between the administered dose of o-phenylphenol and the formation of macromolecular adducts in the urinary bladder has been investigated. nih.gov

A significant finding is the pronounced nonlinear relationship observed between the dose of o-phenylphenol and the levels of protein adducts in the urinary bladder. nih.gov This contrasts with the liver and kidney, where protein binding showed a more linear or modestly curvilinear relationship with the dose. nih.gov The levels of protein adducts measured in the bladder were found to be consistent with the predicted concentrations of phenylbenzoquinone, suggesting this metabolite plays a key role in protein binding within this specific organ. nih.gov

Conversely, when DNA adducts were measured from the same bladder samples, there was no significant difference observed compared to the control group. nih.gov This suggests that under the studied conditions, the binding of o-phenylphenol metabolites to proteins may be a more prominent event in the bladder than the formation of stable DNA adducts. nih.gov The conversion of o-phenylphenol to an activated metabolite is considered essential for its covalent binding to macromolecules. publisso.de

MacromoleculeOrgan/ModelBinding CharacteristicsAssociated Metabolite
ProteinUrinary Bladder (Male F344 Rats)Pronounced nonlinear dose-relationship. nih.govPhenylbenzoquinone (predicted). nih.gov
ProteinLiver, Kidney (Male F344 Rats)Linear or modest curvilinear dose-relationship. nih.govNot specified.
DNAUrinary Bladder (Male F344 Rats)No significant difference from control group in the same study. nih.govNot applicable.

Exposure to o-phenylphenol and its metabolites can influence key intracellular biochemical parameters. One notable effect is the reduction of glutathione (GSH) levels. In studies with treated rats, the glutathione concentration in the liver was found to be significantly reduced. Glutathione is a critical antioxidant, and its depletion can be an indicator of oxidative stress and the conjugation of metabolites.

Research has demonstrated that o-phenylphenol can modulate critical cellular signaling pathways. An in vitro study on porcine sperm revealed that o-phenylphenol exposure impairs sperm motility by disturbing the AMPK/AKT signaling pathway. researchgate.net

The study indicated that o-phenylphenol-induced ATP synthesis deficiency was linked to the downregulation of adenosine 5'-monophosphate-activated protein kinase (AMPK) expression. researchgate.net Additionally, the compound was found to disrupt the expression of tumor protein p53 (TP53) and phosphatase and tensin homolog (PTEN), which contributed to the deactivation of the AKT pathway. researchgate.net The disruption also extended to the platelet-derived growth factor receptor A, further inhibiting downstream components of the pathway. researchgate.net These findings suggest a mechanism where o-phenylphenol interferes with key regulators of cellular energy homeostasis and survival pathways.

Metabolite-Mediated Biochemical Reactivity and Oxidative Stress Induction

The metabolites of o-phenylphenol, primarily phenylhydroquinone (PHQ) and phenylbenzoquinone (PBQ), are believed to be central to its biochemical effects. PHQ can undergo autoxidation to form PBQ. This conversion process is influenced by factors such as pH, with the rate of PHQ autoxidation showing a curvilinear relationship with pH levels between 6.3 and 7.6. The presence of PBQ can, in turn, enhance the rate of this pH-dependent autoxidation.

The production of these reactive metabolites is linked to the induction of oxidative stress. The autoxidation of PHQ can lead to the generation of reactive species. This process involves both a pH-independent (oxygen-dependent) pathway and a pH-dependent pathway. The ionization of the phenylhydroquinone semiquinone is thought to be a key step in the production of reactive species in the pH-dependent pathway. The formation of these reactive metabolites and the subsequent oxidative stress are considered important factors in the biochemical responses observed following exposure to o-phenylphenol.

Mechanisms of Reactive Oxygen Species (ROS) Formation

The generation of reactive oxygen species (ROS) is a proposed mechanism contributing to the biological effects of o-phenylphenol (OPP) and its salts. While direct studies on o-phenylphenol potassium salt are limited, the mechanism of ROS formation is understood to originate from the metabolic activation of the parent compound, o-phenylphenol.

The biotransformation of o-phenylphenol leads to the formation of hydroxylated metabolites, primarily phenylhydroquinone (PHQ) and its oxidation product, phenyl-1,4-benzoquinone (PBQ). These metabolites are capable of undergoing redox cycling, a process that generates ROS.

The proposed mechanism involves the following steps:

Oxidation of PHQ: Phenylhydroquinone can be oxidized to the semiquinone radical, which in turn can be oxidized to phenyl-1,4-benzoquinone.

Electron Transfer and Superoxide Formation: During this oxidation process, electrons are transferred to molecular oxygen (O₂), resulting in the formation of the superoxide anion radical (O₂⁻•).

Formation of Hydrogen Peroxide: The superoxide anion can then be converted to hydrogen peroxide (H₂O₂), either spontaneously or through enzymatic dismutation.

Generation of Hydroxyl Radicals: In the presence of transition metals like iron or copper, hydrogen peroxide can undergo the Fenton reaction to generate highly reactive hydroxyl radicals (•OH).

This cascade of reactions, initiated by the metabolism of o-phenylphenol, leads to a state of oxidative stress within the cell. The generated ROS can then interact with and cause damage to cellular macromolecules such as DNA, lipids, and proteins, which is a potential mechanism for the observed toxicological effects. The urinary pH can influence these processes, with a higher pH potentially enhancing the auto-oxidation of metabolites and subsequent ROS formation.

Comparative Studies of o-Phenylphenol and its Salts on Biochemical Responses

Impact of Cationic Counterions (e.g., Sodium vs. Potassium) on Systemic Exposure and Biotransformation Pathways in Rodent Models

The cationic counterion (e.g., sodium or potassium) of o-phenylphenol salts can influence their physicochemical properties, which in turn may affect their systemic exposure and subsequent biotransformation in rodent models. While comprehensive comparative studies specifically detailing the systemic exposure and biotransformation of this compound are not extensively available in the public domain, inferences can be drawn from the well-documented data on o-phenylphenol (OPP) and its sodium salt (SOPP).

The primary route of biotransformation for OPP in rodents involves hydroxylation to form phenylhydroquinone (PHQ), followed by conjugation with glucuronic acid or sulfate (B86663). A smaller fraction may be oxidized to phenyl-1,4-benzoquinone (PBQ). These metabolites are then primarily excreted in the urine.

The nature of the cation can affect the absorption and distribution of the compound. For instance, the sodium salt is generally more water-soluble than the free phenol (B47542), which could potentially lead to differences in absorption rates and systemic bioavailability. It has been suggested that both sodium and potassium salts of OPP may have greater skin penetration than OPP itself, potentially leading to higher systemic exposure. oup.com

In rodent models, particularly rats, a notable sex difference in the metabolism of SOPP has been observed, with male rats excreting higher amounts of certain metabolites compared to females. nih.gov This difference in metabolism has been linked to the higher susceptibility of male rats to the urothelial toxicity of these compounds. While specific data for the potassium salt is scarce, it is plausible that similar metabolic pathways and potential for sex-dependent differences exist.

Table 1: Major Biotransformation Pathways of o-Phenylphenol in Rodents
Metabolic StepKey MetaboliteConjugation ProductExcretion Route
HydroxylationPhenylhydroquinone (PHQ)PHQ-glucuronide, PHQ-sulfateUrine
OxidationPhenyl-1,4-benzoquinone (PBQ)-Urine (minor)
Direct Conjugationo-Phenylphenol (OPP)OPP-glucuronide, OPP-sulfateUrine

Differential Effects on Epithelial Hyperplasia and Cell Proliferation in Experimental Organ Systems

Studies in experimental animals, particularly in rats, have demonstrated that o-phenylphenol and its salts can induce epithelial hyperplasia, most notably in the urinary bladder. nih.govtandfonline.comresearchgate.net The severity of these effects appears to be influenced by the form of the compound administered.

Comparative studies have indicated that sodium o-phenylphenate (SOPP) is more potent in inducing urothelial hyperplasia and subsequent tumor formation in male rats than o-phenylphenol (OPP) itself. nih.govindustrialchemicals.gov.au This increased potency is thought to be related to factors such as increased urinary pH and higher urinary sodium concentration, which can enhance the toxicity of OPP metabolites. oup.com

While direct comparative studies on the effects of this compound (POPP) on epithelial hyperplasia are limited, it is categorized alongside SOPP as being corrosive to the skin and mucous membranes, in contrast to OPP which is considered an irritant. tandfonline.comtandfonline.com This suggests that POPP may have a similar or potentially greater local irritant effect compared to OPP, which could translate to effects on epithelial tissues upon systemic exposure.

The urothelial changes observed in rats following exposure to these compounds typically begin with increased cell division (mitosis), progressing to simple hyperplasia, and in some cases, advancing to nodular and papillary hyperplasia. nih.govtandfonline.com These proliferative effects are a key component of the toxicological profile of o-phenylphenol and its salts in rodent models.

Table 2: Comparative Urothelial Effects of o-Phenylphenol and its Sodium Salt in Male Rats
CompoundObserved EffectRelative PotencyInfluencing Factors
o-Phenylphenol (OPP)Urothelial hyperplasia, cell proliferationLess potentDose-dependent
Sodium o-phenylphenate (SOPP)Marked urothelial hyperplasia, higher incidence of tumorsMore potent than OPPIncreased urinary pH, higher sodium concentration
This compound (POPP)Data limited, but expected to have similar or greater local irritancy than OPPNot establishedNot established

Q & A

Q. What are the established methods for synthesizing and characterizing o-phenylphenol potassium salt in the laboratory?

this compound is synthesized by neutralizing o-phenylphenol with potassium hydroxide (KOH) in a controlled aqueous reaction. The process involves stoichiometric titration to ensure complete deprotonation of the phenolic group. Characterization typically employs Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of the phenolic salt (C-O⁻ stretch at ~1250 cm⁻1), elemental analysis for potassium content, and nuclear magnetic resonance (NMR) to verify structural integrity . For purity assessment, high-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended .

Q. Which analytical techniques are most reliable for detecting this compound residues in environmental or biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for trace-level detection in complex matrices. For aqueous samples, solid-phase extraction (SPE) using C18 cartridges improves sensitivity. In plant or tissue samples, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction followed by HPLC with fluorescence detection (excitation 270 nm, emission 315 nm) provides high selectivity. Method validation should adhere to ISO/IEC 17025 guidelines, including recovery studies (70–120%) and limits of quantification (LOQ) ≤ 0.01 mg/kg .

Q. What are the critical toxicity endpoints for this compound, and how are they assessed in preclinical studies?

Key endpoints include acute oral toxicity (OECD 423), repeated-dose 90-day studies (OECD 408), and genotoxicity (Ames test, OECD 471; micronucleus assay, OECD 487). Chronic exposure risks, such as nephrotoxicity, are evaluated via histopathology and urinary biomarkers (e.g., kidney injury molecule-1 [KIM-1]). Carcinogenicity assessments follow IARC protocols, though current data classify it as "not classifiable" (Group 3) due to insufficient evidence in rodents .

Advanced Research Questions

Q. What experimental approaches are used to investigate the mechanism of oxidative stress induction by this compound?

In vitro models (e.g., HepG2 cells) are treated with the compound at IC₅₀ concentrations (typically 50–100 µM) to measure reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA). Glutathione (GSH) depletion is quantified via Ellman’s assay, while mitochondrial dysfunction is assessed via JC-1 staining for membrane potential. Transcriptomic analysis (RNA-seq) of Nrf2/ARE pathway genes (e.g., HO-1, NQO1) further elucidates oxidative stress responses .

Q. How can researchers address data gaps in environmental fate modeling for this compound?

Integrate fugacity modeling (e.g., EQC Level III) with field data to predict partitioning into water, soil, and sediment. For regions lacking monitoring data (e.g., Australia), use conservative assumptions: default log Kₒw of 3.1 and soil adsorption coefficient (Kd) of 50 L/kg. Validate models with spiked-sediment microcosms under OECD 308 conditions to measure biodegradation half-lives (t₁/₂) .

Q. What experimental design considerations are critical for regulatory compliance studies on this compound in cosmetics?

Follow SCCS guidelines for preservative efficacy (e.g., challenge tests per ISO 11930) and systemic toxicity. For dermal absorption, use Franz diffusion cells with human skin explants, ensuring exposure durations mimic real-world use (≤1% residual in receptor fluid). Address carcinogenicity concerns by including p53 mutation assays and mechanistic data to rebut Category 2 classification under CLP .

Q. How can stability and compatibility of this compound with formulation excipients be systematically evaluated?

Conduct forced degradation studies (ICH Q1A): expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4–12 weeks. Use differential scanning calorimetry (DSC) to detect polymorphic changes and isothermal microcalorimetry (IMC) to assess incompatibility with oxidizers (e.g., peroxides). For aqueous formulations, monitor pH-dependent hydrolysis via kinetic modeling (Arrhenius plots) .

Q. What methodologies are employed to assess endocrine-disrupting potential in aquatic species?

Use OECD Fish Sexual Development Test (TG 234) with fathead minnows (Pimephales promelas). Endpoints include vitellogenin induction (ELISA) and gonadal histopathology. For mechanistic insight, perform ER/AR receptor binding assays (OECD 455) and transactivation tests in GH3.Luc cells. Field studies should measure bioconcentration factors (BCF) in benthic organisms to validate lab findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.